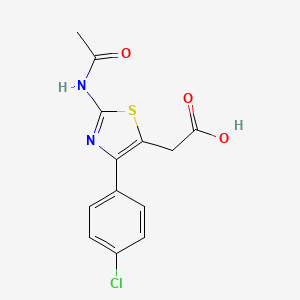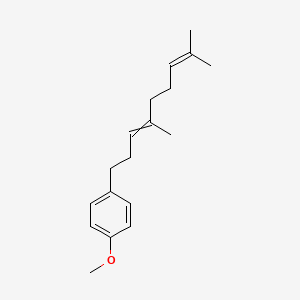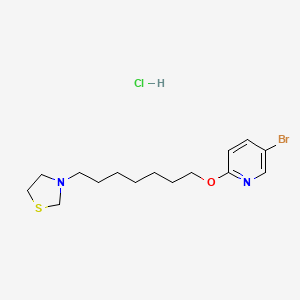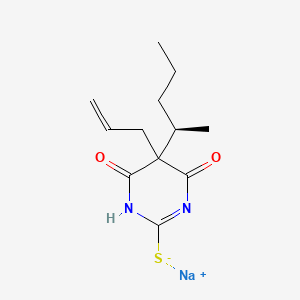
R(+)-Thioamylal sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R(+)-Thioamylal sodium is a chemical compound known for its unique properties and applications in various fields. It is a sodium salt derivative of thioamylal, which is a thiobarbiturate. Thiobarbiturates are a class of compounds that have been extensively studied for their pharmacological effects, particularly as anesthetics and sedatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-Thioamylal sodium typically involves the reaction of thioamylal with sodium hydroxide. The process begins with the preparation of thioamylal, which is synthesized through the condensation of thiourea with an appropriate aldehyde or ketone under acidic conditions. The resulting thioamylal is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s purity and consistency. Industrial methods may also involve continuous flow reactors and automated systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
R(+)-Thioamylal sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of strong nucleophiles like halides or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioamylal derivatives.
Aplicaciones Científicas De Investigación
R(+)-Thioamylal sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiobarbiturates.
Biology: Studied for its effects on cellular processes and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential as an anesthetic and sedative, as well as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of R(+)-Thioamylal sodium involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and anesthesia. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Thiopental sodium: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital sodium: A barbiturate used for its sedative and hypnotic effects.
Phenobarbital sodium: A barbiturate with anticonvulsant properties.
Uniqueness
R(+)-Thioamylal sodium is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic profiles compared to other thiobarbiturates. Its R(+) enantiomer may exhibit distinct interactions with biological targets, leading to variations in efficacy and safety.
Propiedades
Número CAS |
51165-40-3 |
|---|---|
Fórmula molecular |
C12H17N2NaO2S |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
sodium;4,6-dioxo-5-[(2R)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m1./s1 |
Clave InChI |
LYZGJWXNOGIVQA-DDWIOCJRSA-M |
SMILES isomérico |
CCC[C@@H](C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


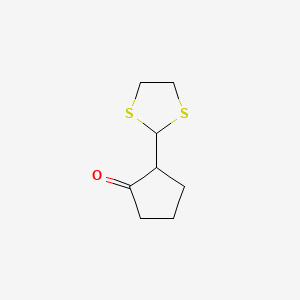
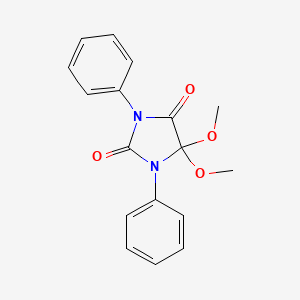
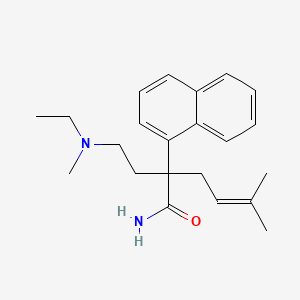
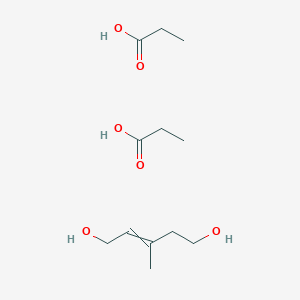
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
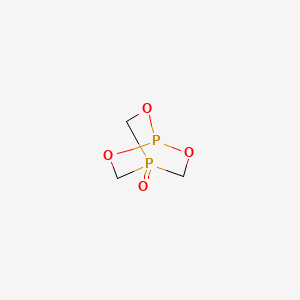
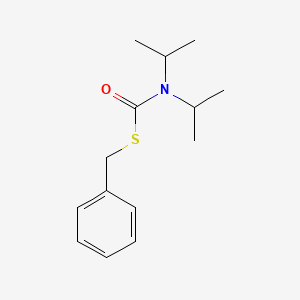
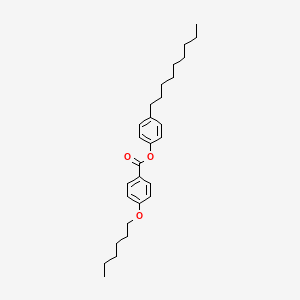

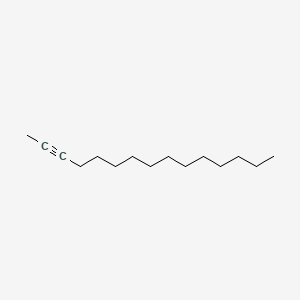
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
